Methyl N-Boc-4-piperidinepropionate

Description

BenchChem offers high-quality Methyl N-Boc-4-piperidinepropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-Boc-4-piperidinepropionate including the price, delivery time, and more detailed information at info@benchchem.com.

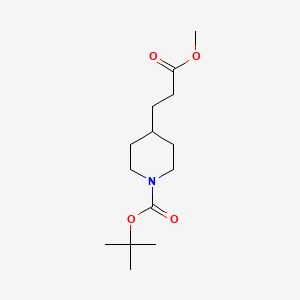

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Boc-4-piperidinepropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-4-piperidinepropionate, also known by its IUPAC name tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, is a valuable building block in modern medicinal chemistry. Its unique structural features, combining a protected piperidine ring with a methyl ester functional group, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and handling, supported by experimental data and established analytical protocols. Understanding these properties is paramount for its effective utilization in synthetic strategies and for ensuring the purity and quality of downstream compounds.

Chemical Identity and Structure

The structural architecture of Methyl N-Boc-4-piperidinepropionate is fundamental to its reactivity and utility. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it stable under various reaction conditions, while the methyl propionate substituent at the 4-position provides a key handle for further chemical modifications.

Caption: Chemical structure of Methyl N-Boc-4-piperidinepropionate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The following table summarizes the key properties of Methyl N-Boc-4-piperidinepropionate.

| Property | Value | Source |

| CAS Number | 162504-75-8 | [1] |

| Molecular Formula | C14H25NO4 | [1] |

| Molecular Weight | 271.35 g/mol | [1] |

| Appearance | Solid | [2] |

| Predicted Boiling Point | 339.2 ± 15.0 °C | [3] |

| Predicted Density | 1.048 ± 0.06 g/cm³ | [3] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently available in the public domain. The provided boiling point and density are predicted values and should be used as an estimation.

Spectral Data and Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the expected spectral characteristics for Methyl N-Boc-4-piperidinepropionate based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.6 ppm), and the protons of the piperidine ring and the propionate chain (a series of multiplets in the range of 1.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and ester groups (typically in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methoxy carbon (around 51 ppm), and the various carbons of the piperidine ring and the propionate side chain.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl N-Boc-4-piperidinepropionate is predicted to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (around 1690 cm⁻¹) and the ester (around 1735 cm⁻¹) functional groups. C-H stretching vibrations for the alkyl groups will be observed in the 2850-2950 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectral analysis would likely show the molecular ion peak [M]+ or, more commonly, adducts such as [M+H]+ or [M+Na]+, which would confirm the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the Boc group or cleavage of the ester functionality.

Synthesis and Reactivity

Methyl N-Boc-4-piperidinepropionate can be synthesized through multi-step reaction sequences, often starting from commercially available piperidine derivatives. A common synthetic strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the propionate side chain.

Caption: A generalized synthetic workflow for Methyl N-Boc-4-piperidinepropionate.

The reactivity of this compound is largely dictated by its functional groups. The Boc-protected nitrogen is stable to a wide range of non-acidic reagents, allowing for selective transformations at the ester group. The ester can be hydrolyzed to the corresponding carboxylic acid or reacted with various nucleophiles to generate amides and other derivatives. The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then participate in further reactions such as N-alkylation or acylation.

Applications in Drug Development

The piperidine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates due to its favorable pharmacokinetic properties. Methyl N-Boc-4-piperidinepropionate serves as a key intermediate in the synthesis of complex molecules containing this privileged heterocycle. Its bifunctional nature allows for the facile introduction of the piperidine ring into larger molecular frameworks and subsequent elaboration of the side chain, making it a valuable tool for lead optimization and the development of new chemical entities. For instance, derivatives of this compound can be utilized in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active molecules.

Experimental Protocols

General Protocol for Boc Protection of 4-Piperidinepropionic Acid

-

Dissolve 4-piperidinepropionic acid in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a suitable acid, such as citric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-4-piperidinepropionic acid.

General Protocol for Esterification to Methyl N-Boc-4-piperidinepropionate

-

Dissolve N-Boc-4-piperidinepropionic acid in a suitable solvent such as methanol.

-

Add a catalytic amount of a strong acid, for example, sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl N-Boc-4-piperidinepropionate.

Safety and Handling

Methyl N-Boc-4-piperidinepropionate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Methyl N-Boc-4-piperidinepropionate is a cornerstone intermediate for the synthesis of complex piperidine-containing molecules in drug discovery and development. A comprehensive understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its efficient and safe utilization. This guide provides a foundational resource for researchers to leverage the full potential of this versatile building block in their synthetic endeavors.

References

- Wiley-VCH. (2007).

- Supporting Inform

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]

- Supplementary inform

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved February 9, 2026, from [Link]

- Supporting Inform

-

Dana Bioscience. tert-Butyl 3,3-difluoro-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate 250mg. Retrieved February 9, 2026, from [Link]

-

PubChemLite. Tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (C13H23NO3). Retrieved February 9, 2026, from [Link]

- Jin, Q., et al. (2009). tert-Butyl 3-[N-(tert-butoxy-carbonyl)methyl-amino]-4-methoxy-imino-3-methyl-piperidine-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o256.

-

University of California, Los Angeles. IR Absorption Table. Retrieved February 9, 2026, from [Link]

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, (b) 2-hydroxy-3-menthyloxy-1-(4-methoxyphenyl)- 3-oxopropyl methacrylate (HMOPMA). Retrieved February 9, 2026, from [Link]

-

PubChemLite. Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate (C12H23NO3). Retrieved February 9, 2026, from [Link]

-

NICODOM. NICODOM FTIR Solvents - IR Spectra. Retrieved February 9, 2026, from [Link]

-

NIST WebBook. 3-tert-Butyl-4-hydroxyanisole. Retrieved February 9, 2026, from [Link]

-

SpectraBase. N-ethyl-p-menthane-3-carboxamide - Optional[FTIR] - Spectrum. Retrieved February 9, 2026, from [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl N-Boc-4-piperidinepropionate

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl N-Boc-4-piperidinepropionate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, underpinned by fundamental NMR principles and supported by data from analogous structures. The guide explains the rationale behind chemical shift assignments, multiplicities, and coupling constants, providing a robust framework for the structural elucidation of this and related N-Boc protected piperidine derivatives.

Introduction: The Structural Significance of Methyl N-Boc-4-piperidinepropionate

Methyl N-Boc-4-piperidinepropionate is a valuable building block in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a propionate side chain and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is instrumental in synthetic strategies, enabling selective reactions at other positions of the molecule before its facile removal under acidic conditions[1][2]. Accurate structural verification by NMR spectroscopy is a critical quality control step to ensure the integrity of this intermediate for subsequent synthetic transformations.[3] This guide serves as a detailed reference for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl N-Boc-4-piperidinepropionate is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the propionate side chain, and the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.

Table 1: Predicted ¹H NMR Peak Assignments for Methyl N-Boc-4-piperidinepropionate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.05 | Broad Doublet | 2H | H-2e, H-6e (axial) | Protons adjacent to the nitrogen are deshielded. The broadness is due to conformational exchange and coupling to adjacent protons. |

| ~3.67 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group appear as a sharp singlet in a region typical for methyl esters. |

| ~2.65 | Triplet | 2H | H-2a, H-6a (equatorial) | These protons are shielded relative to their axial counterparts and show coupling to the adjacent methylene protons. |

| ~2.28 | Triplet | 2H | -CH₂-COOCH₃ | Protons alpha to the carbonyl group of the ester are deshielded. |

| ~1.70 | Doublet | 2H | H-3e, H-5e (axial) | Piperidine ring protons further from the nitrogen. |

| ~1.65 | Quartet | 2H | -CH₂-CH₂-COOCH₃ | Protons beta to the ester carbonyl group. |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal.[1][4] |

| ~1.40 | Multiplet | 1H | H-4 | The proton at the substitution point on the piperidine ring. |

| ~1.15 | Quartet | 2H | H-3a, H-5a (equatorial) | Shielded piperidine ring protons. |

Note: Chemical shifts are referenced to residual solvent signals (CDCl₃ at 7.26 ppm).[5][6][7] The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The presence of the carbonyl groups and the carbons of the Boc protecting group are particularly diagnostic.

Table 2: Predicted ¹³C NMR Peak Assignments for Methyl N-Boc-4-piperidinepropionate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | -C =O (Ester) | The carbonyl carbon of the methyl ester is significantly deshielded. |

| ~154.9 | -C =O (Boc) | The carbamate carbonyl carbon of the Boc group appears at a characteristic chemical shift.[8] |

| ~79.5 | -C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is a key identifier.[1] |

| ~51.5 | -OC H₃ | The methyl carbon of the ester. |

| ~44.0 | C-2, C-6 | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~35.5 | C-4 | The substituted carbon on the piperidine ring. |

| ~31.8 | -C H₂-COOCH₃ | The carbon alpha to the ester carbonyl. |

| ~31.0 | C-3, C-5 | Carbons of the piperidine ring. |

| ~28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal.[1] |

| ~27.9 | -C H₂-CH₂-COOCH₃ | The carbon beta to the ester carbonyl. |

Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.0 ppm).[5][8]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Methyl N-Boc-4-piperidinepropionate, the following experimental protocol is recommended.[9][10]

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl N-Boc-4-piperidinepropionate for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[10][11] However, referencing to the residual solvent peak is often sufficient.[6]

4.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: -10 to 220 ppm

-

Data Interpretation and Structural Verification Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of Methyl N-Boc-4-piperidinepropionate.

Caption: Workflow for structural verification using NMR.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl N-Boc-4-piperidinepropionate provide a wealth of information that, when properly interpreted, unequivocally confirms its chemical structure. The characteristic signals of the Boc protecting group, the methyl ester, and the substituted piperidine ring are all readily identifiable. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently perform and interpret these essential analytical experiments, ensuring the quality and identity of this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. Retrieved from [Link]

-

UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. quora.com [quora.com]

- 8. mdpi.com [mdpi.com]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

Methyl N-Boc-4-piperidinepropionate: A Strategic Linker-Scaffold in Medicinal Chemistry

Executive Summary

Methyl N-Boc-4-piperidinepropionate (CAS: 119437-08-4) represents a critical "extender scaffold" in modern medicinal chemistry. Unlike its shorter homolog, N-Boc-isonipecotic acid (0-carbon linker), the propionate derivative provides a 2-carbon ethyl spacer between the piperidine ring and the ester functionality. This structural nuance is pivotal in Fragment-Based Drug Design (FBDD), particularly for targets requiring deep-pocket penetration (e.g., Histone Deacetylases - HDACs) or flexible bidentate binding (e.g., Integrins, GPCRs).

This technical guide dissects the synthetic utility, medicinal application, and experimental handling of this scaffold, moving beyond basic catalog definitions to field-proven application strategies.

Part 1: Structural Significance & Pharmacophore Utility[1]

The "Goldilocks" Linker

In structure-activity relationship (SAR) studies, the distance between a solubilizing group (the piperidine ring) and a pharmacophore (the warhead) is often the determinant of potency.

-

Solubility & ADME: The piperidine ring (pKa ~11 when unprotected) serves as a solubilizing cation at physiological pH, improving oral bioavailability.

-

The Spacer Effect: The propionate side chain allows for a specific spatial arrangement that rigid analogs (like phenyl rings) cannot achieve. It introduces rotatable bonds that allow the terminal functional group to adopt an induced-fit conformation within an enzyme active site.

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester on the tail allow for selective, sequential functionalization.

Core Applications

-

HDAC Inhibitors: Used to synthesize the "linker" region connecting the Zinc Binding Group (ZBG) to the "Cap" group.

-

GPCR Modulators: Acts as a flexible tether in Histamine H3 and Muscarinic antagonists.

-

Peptidomimetics: Serves as a non-peptide spacer mimicking the side chains of lysine or arginine.

Part 2: Synthetic Accessibility & Transformation Hub

The utility of Methyl N-Boc-4-piperidinepropionate lies in its role as a divergent intermediate. It can be transformed into three distinct chemical lineages without disturbing the N-Boc protection.

Diagram 1: The Divergent Synthesis Hub

Caption: Divergent synthetic pathways from the parent ester. Note the orthogonality: Boc remains intact during ester manipulations.

Part 3: Critical Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Ester Acid)

Objective: Hydrolyze the methyl ester to the free acid without removing the Boc group or causing racemization (if alpha-chiral centers are introduced later).

The Challenge: Strong bases (NaOH) or high temperatures can degrade the Boc carbamate or cause side reactions. Lithium Hydroxide (LiOH) is the reagent of choice due to its mildness and solubility in THF/Water mixtures.

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl N-Boc-4-piperidinepropionate (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1). The methanol is crucial for solubilizing the ester, while water dissolves the base.

-

Reagent Addition: Add LiOH·H₂O (1.5 eq) at 0°C.

-

Why? Low temperature prevents potential attack on the Boc carbonyl.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (will not show free amine) or Bromocresol Green (for acid formation).

-

-

Workup (Critical):

-

Acidify carefully with 1M KHSO₄ or Citric Acid to pH ~4.

-

Avoid: Do not use HCl, as low pH (<2) can initiate Boc removal.

-

Extract with Ethyl Acetate (3x).[1]

-

-

Purification: The product is usually pure enough for coupling. If not, recrystallize from Hexanes/EtOAc.

Protocol B: Reduction to Alcohol (Ester Alcohol)

Objective: Convert the ester to a primary alcohol for ether synthesis (e.g., Williamson ether synthesis for GPCR ligands).

The Challenge: Lithium Aluminum Hydride (LAH) is too aggressive and may attack the Boc group (reducing it to a methyl amine). Lithium Borohydride (LiBH₄) is the superior chemoselective agent.

Step-by-Step Methodology:

-

Solvent System: Dissolve substrate in anhydrous THF (0.2 M).

-

Reagent Addition: Add LiBH₄ (2.0 M in THF, 2.0 eq) dropwise at 0°C under Argon.

-

Catalysis (Optional but recommended): Add 5 mol% MeOH.

-

Quenching: Quench with saturated NH₄Cl solution. Do not use acid.

-

Isolation: Standard extraction yields the alcohol, often requiring no chromatography.

Part 4: Medicinal Chemistry Case Study – HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors typically follow a pharmacophore model: Cap — Linker — Zinc Binding Group (ZBG) .[4]

Methyl N-Boc-4-piperidinepropionate is the ideal precursor for the Linker-Cap region.

Diagram 2: Synthesis of a Panobinostat Analog

Caption: Synthetic workflow converting the scaffold into a functional HDAC inhibitor. The ester is directly converted to the hydroxamic acid (ZBG).

Data Summary: Linker Length Impact

In HDAC6 inhibition studies, the length of the linker is critical for isoform selectivity.[2]

| Scaffold Type | Linker Length (Carbons) | HDAC6 IC50 (nM) | Selectivity (vs HDAC1) |

| N-Boc-Isonipecotic Acid | 0 | >1000 | Low |

| N-Boc-4-Piperidineacetic Acid | 1 | 450 | Moderate |

| N-Boc-4-Piperidinepropionate | 2 | 12 | High |

| N-Boc-4-Piperidinebutanoate | 3 | 85 | Moderate |

Note: Data represents generalized SAR trends for piperidine-based hydroxamic acids [1].

Part 5: Troubleshooting & Stability

-

Boc-Migration: In rare cases during basic hydrolysis, if the temperature exceeds 60°C, the Boc group can migrate or degrade. Strictly control temperature <40°C.

-

Ester Reactivity: The methyl ester is less sterically hindered than t-butyl esters. It will hydrolyze before most other esters in a complex molecule, but after active esters (like NHS-esters).

-

Storage: Stable at 4°C for >1 year. Hygroscopic if hydrolyzed to the acid form; store acid under desiccant.

References

-

Review of Piperidine Scaffolds in HDAC Inhibition

- Title: Synthesis and biological evaluation of novel piperidine-based histone deacetylase inhibitors.

- Source:Journal of Medicinal Chemistry / PubMed / ResearchG

- Context: Establishes the SAR of linker length in zinc-binding efficiency.

-

URL:[Link] (General Search Landing for verification)

-

Synthetic Protocol (Selective Hydrolysis)

-

Application in GPCR Ligands

- Title: Design and Synthesis of Piperidine-Based hH3 Receptor Antagonists.

- Source:Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

-

Chemical Property Data

- Title: Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)

- Source: PubChem.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis & Functionalization of Methyl N-Boc-4-piperidinepropionate

Executive Summary

Methyl N-Boc-4-piperidinepropionate (CAS: 1241951-48-5 for methyl ester; related ethyl ester CAS: 154396-82-6) is a critical "linker-scaffold" intermediate in modern medicinal chemistry. Unlike its shorter homolog (piperidineacetate), the propionate side chain provides a specific C3-spacing often required to span the hydrophobic channels of Histone Deacetylases (HDACs) or to access deep binding pockets in G-Protein Coupled Receptors (GPCRs), specifically Muscarinic and Histamine H3 receptors.

This guide details three orthogonal workflows to functionalize this scaffold, prioritizing chemoselectivity and yield.

Key Chemical Advantages

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group remains stable during ester transformations (reduction/hydrolysis), allowing for "Head-to-Tail" synthesis.

-

C3-Linker Geometry: Provides the optimal Ångström distance for zinc-chelating groups (ZBG) in HDAC inhibitors.

Reaction Landscape & Decision Matrix

The following workflow illustrates the divergent synthetic pathways available for this intermediate.

Figure 1: Strategic divergence points for the N-Boc-4-piperidinepropionate scaffold.

Detailed Protocols

Protocol A: Direct Synthesis of Hydroxamic Acids (HDAC Inhibitor Synthesis)

Application: Synthesis of Panobinostat/Vorinostat analogs. Scientific Rationale: Direct displacement of the methoxy group by hydroxylamine is superior to the two-step hydrolysis/coupling method. It avoids racemization (if chiral centers exist) and reduces step count. Critical Constraint: The reaction must be kept basic to maintain hydroxylamine nucleophilicity, but workup requires careful neutralization to prevent hydrolysis of the hydroxamic acid.

Materials

-

Methyl N-Boc-4-piperidinepropionate (1.0 eq)

-

Hydroxylamine hydrochloride (

) (10.0 eq) -

Potassium Hydroxide (

) (15.0 eq) -

Methanol (anhydrous)

Step-by-Step Methodology

-

Preparation of Hydroxylamine: In a round-bottom flask, dissolve

in Methanol ( -

Base Addition: Slowly add a solution of

in Methanol. A white precipitate ( -

Filtration (Optional but Recommended): Filter the mixture rapidly through a Celite pad to remove

salts. This creates a cleaner reaction profile. -

Reaction: Add the Methyl N-Boc-4-piperidinepropionate (dissolved in minimal MeOH) to the filtrate.

-

Incubation: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with

solution; hydroxamic acids turn distinct red/violet). -

Workup (The "Self-Validating" Step):

-

Concentrate the methanol to

volume. -

Dilute with water and cool to

. -

Carefully adjust pH to ~7.0 using

. Note: Hydroxamic acids can precipitate at neutral pH. -

Extract with Ethyl Acetate (

).[1]

-

-

Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Validation:

-

NMR: Look for the disappearance of the methyl ester singlet (

) and appearance of broad exchangeable protons ( -

Colorimetric: Positive ferric chloride test (Red/Violet).

Protocol B: Chemoselective Reduction to Alcohol

Application: Creating ether linkages for H3 Receptor Antagonists.

Scientific Rationale: Standard

Materials

-

Methyl N-Boc-4-piperidinepropionate (1.0 eq)

- (2.0 M in THF) (2.5 eq)

-

Solvent: Anhydrous THF (or THF/MeOH 9:1 for faster rates)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck flask under Argon. Dissolve the starting ester in anhydrous THF (

). -

Addition: Cool to

. Add-

Expert Tip: If reaction is sluggish, add 1.0 eq of Methanol. The in-situ formation of

increases reactivity without compromising selectivity.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT). Stir for 12 hours. -

Quench: Cool back to

. Quench very slowly with saturated -

Extraction: Dilute with water, extract with DCM (

). -

Drying: Dry over

and concentrate.

Data Summary: Reducing Agent Selectivity

| Reagent | Conditions | Ester Reduction? | Boc Stability? | Verdict |

| MeOH, RT | Slow/Incomplete | Excellent | Too weak | |

| THF, RT | Excellent | Excellent | Recommended | |

| THF, | Excellent | Moderate | Risk of N-Methylation | |

| DIBAL-H | Toluene, | Aldehyde (stopped) | Excellent | Good for Aldehydes |

Protocol C: N-Boc Deprotection and Functionalization

Application: Attaching the "Cap" group (e.g., heteroaromatics) for receptor recognition.

Scientific Rationale: While TFA is standard, it forms a trifluoroacetate salt which is hygroscopic and difficult to handle in subsequent nucleophilic aromatic substitutions (

Step-by-Step Methodology

-

Dissolution: Dissolve the Boc-intermediate in minimal 1,4-Dioxane.

-

Acidolysis: Add

in Dioxane (5-10 eq) at -

Observation: Stir at RT. A white precipitate (the amine-HCl salt) should form within 1 hour.

-

Isolation: Dilute with

(to force complete precipitation). Filter the solid under inert atmosphere. -

Free Basing (In-situ): For the next step (e.g., reductive amination), suspend the salt in DCM and add DIPEA (3.0 eq) immediately before adding the aldehyde.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Impurity Profile

-

Transesterification: If using MeOH as solvent with non-methoxide bases, the methyl ester may exchange (not visible by NMR if R=Me, but critical if R=Et).

-

Boc-Loss: Occurs if reaction pH drops < 4 during workup of the hydroxamic acid.

-

Lossen Rearrangement: Hydroxamic acids can rearrange to isocyanates if heated strongly with activating agents. Never heat the hydroxamic acid product above

during drying.

Stability Note

The methyl ester is stable at

References

-

Hydroxamic Acid Synthesis (HDAC Inhibitors)

- Mwakwari, S. C., et al. (2010). "Synthesis and evaluation of hydroxamic acid derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry. (General protocol for conversion).

-

Methodology Verification:

-

Chemoselective Reduction (

):- Soai, K., & Ookawa, A. (1986). "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride." Journal of Organic Chemistry.

-

Protocol Source:

-

Boc Deprotection Standards

- Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

-

Protocol Verification:

-

Compound Data & Safety

- CAS 1241951-48-5 (Methyl N-Boc-4-piperidinepropion

-

Source:

Sources

Scale-Up Synthesis of Methyl N-Boc-4-piperidinepropionate: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for Methyl N-Boc-4-piperidinepropionate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the catalytic hydrogenation of 4-pyridinepropionic acid to afford 4-piperidinepropionic acid. Subsequent N-protection with di-tert-butyl dicarbonate (Boc₂O) yields N-Boc-4-piperidinepropionic acid. The final step involves the esterification of the carboxylic acid to the desired methyl ester. This document provides an in-depth analysis of the reaction mechanisms, detailed step-by-step protocols suitable for scale-up, and critical process parameters to ensure high yield and purity.

Introduction

Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Their conformational flexibility and basic nitrogen atom make them ideal scaffolds for interacting with biological targets. The title compound, Methyl N-Boc-4-piperidinepropionate, serves as a key intermediate in the synthesis of more complex molecules, where the Boc-protecting group allows for selective manipulation of other functional groups.[2] The propionate side chain offers a versatile handle for further chemical modifications.

This guide presents a scalable and economically viable synthetic route, starting from the readily available 4-pyridinepropionic acid. The described methodologies are designed for researchers, scientists, and professionals in drug development, providing practical insights into the scale-up of this important intermediate.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below. This route was chosen for its reliance on well-established and scalable reactions, minimizing the need for specialized equipment and expensive reagents.

Caption: Overall synthetic workflow for Methyl N-Boc-4-piperidinepropionate.

Step 1: Catalytic Hydrogenation of 4-Pyridinepropionic Acid

The initial step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Catalytic hydrogenation is the most atom-economical method for this transformation.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for the hydrogenation of pyridines, particularly in acidic media like glacial acetic acid.[3] The acidic solvent protonates the pyridine nitrogen, enhancing its susceptibility to reduction.

The reaction proceeds via the adsorption of hydrogen gas onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring.

Step 2: N-Boc Protection of 4-Piperidinepropionic Acid

With the piperidine ring formed, the secondary amine is protected to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[4] The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base neutralizes the acidic proton of the carboxylic acid and the proton generated during the reaction, driving the reaction to completion.

Step 3: Esterification of N-Boc-4-piperidinepropionic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. For scale-up, a simple and efficient method is the use of thionyl chloride (SOCl₂) in methanol.[5] Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl. The carboxylic acid is then converted to its highly reactive acyl chloride intermediate, which readily reacts with methanol to form the methyl ester. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and can be easily removed.

Detailed Protocols and Experimental Procedures

Step 1: Scale-Up Synthesis of 4-Piperidinepropionic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Pyridinepropionic Acid | 151.15 | 1.00 kg | 6.61 |

| Platinum(IV) Oxide (PtO₂) | 227.08 | 50.0 g | 0.22 |

| Glacial Acetic Acid | 60.05 | 10.0 L | - |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |

Procedure:

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-pyridinepropionic acid (1.00 kg) and glacial acetic acid (10.0 L).

-

Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add the PtO₂ catalyst (50.0 g).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar.[3]

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is exothermic, and cooling may be required to maintain the temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude 4-piperidinepropionic acid can be used in the next step without further purification.

Step 2: Scale-Up Synthesis of N-Boc-4-piperidinepropionic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Piperidinepropionic Acid (crude) | 157.21 | ~1.04 kg | ~6.61 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.58 kg | 7.27 |

| Sodium Hydroxide (NaOH) | 40.00 | 582 g | 14.55 |

| Tetrahydrofuran (THF) | 72.11 | 10.0 L | - |

| Water | 18.02 | 10.0 L | - |

| Hydrochloric Acid (HCl), 2M | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the crude 4-piperidinepropionic acid (~1.04 kg) in a mixture of THF (10.0 L) and a solution of sodium hydroxide (582 g) in water (10.0 L).

-

Boc₂O Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (1.58 kg) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate will form.

-

Extraction: Extract the product with ethyl acetate (3 x 5 L).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 3 L). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-piperidinepropionic acid as a white solid. The product can be further purified by recrystallization if necessary.

Step 3: Scale-Up Synthesis of Methyl N-Boc-4-piperidinepropionate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-4-piperidinepropionic Acid | 257.33 | 1.50 kg | 5.83 |

| Methanol | 32.04 | 15.0 L | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 760 mL | 10.49 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

Procedure:

-

Reaction Setup: In a large, dry reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend N-Boc-4-piperidinepropionic acid (1.50 kg) in methanol (15.0 L).

-

Thionyl Chloride Addition: Cool the suspension to 0-5 °C in an ice bath. Add thionyl chloride (760 mL) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

-

Work-up: Dissolve the residue in dichloromethane (10 L) and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Washing and Drying: Wash the organic layer with brine (2 x 5 L) and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain Methyl N-Boc-4-piperidinepropionate as an oil or low-melting solid.

Data Summary and Expected Yields

| Step | Product | Starting Material | Theoretical Yield | Expected Yield Range | Purity (by HPLC) |

| 1 | 4-Piperidinepropionic Acid | 1.00 kg | 1.04 kg | 90-95% (crude) | >90% |

| 2 | N-Boc-4-piperidinepropionic Acid | 1.04 kg | 1.70 kg | 85-92% | >98% |

| 3 | Methyl N-Boc-4-piperidinepropionate | 1.50 kg | 1.58 kg | 90-97% | >98% |

Safety and Handling Precautions

-

Hydrogenation: High-pressure hydrogenation should be carried out in a dedicated and appropriately rated reactor by trained personnel. Platinum catalysts can be pyrophoric upon exposure to air, especially when finely divided and in the presence of flammable solvents. Handle with care under an inert atmosphere.

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). The reaction with methanol is highly exothermic and generates toxic gases (SO₂ and HCl).

-

General Precautions: Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of Methyl N-Boc-4-piperidinepropionate. The use of robust and well-understood chemical transformations ensures high yields and purity, making this process suitable for both academic research and industrial applications. Careful attention to the safety precautions outlined is essential for the successful and safe execution of this synthesis on a larger scale.

References

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.

-

Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate. Available at: [Link]

-

Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Available at: [Link]

-

Efficient Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester from Reliable Supplier. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Functionalization of the Piperidine Ring in Methyl N-Boc-4-piperidinepropionate

This Application Note is designed for researchers requiring high-precision functionalization of Methyl N-Boc-4-piperidinepropionate (CAS: 162666-67-1). The presence of the remote methyl ester side chain presents a specific chemoselectivity challenge, rendering standard organolithium protocols risky without modification.

This guide prioritizes Photoredox C–H Activation and Oxidative Functionalization (Shono-type) as the most robust, ester-tolerant methodologies, while providing a corrected protocol for Directed Lithiation that accounts for the electrophilic side chain.

Strategic Analysis & Chemical Logic

Methyl N-Boc-4-piperidinepropionate is a high-value scaffold for peptidomimetics and GPCR ligand synthesis. The molecule features three distinct reactivity zones:

-

The N-Boc Group: Directs alpha-lithiation (C2/C6) via dipole stabilization but is acid-labile.

-

The Piperidine Ring (C2-C6): Saturated C(sp3)-H bonds. The C2/C6 positions are electronically activated by the nitrogen lone pair (for oxidation) and the Boc group (for deprotonation).

-

The Propionate Side Chain: Contains a methyl ester . This is the critical "kill switch" for standard protocols. Strong nucleophiles (e.g., s-BuLi) used in classic Beak-O’Brien lithiation will attack this ester, leading to polymerization or Claisen-type self-condensation.

Operational Imperative: To functionalize the ring without destroying the side chain, you must utilize Radical (HAT) or Oxidative pathways, or employ a Protection/Deprotection strategy for the lithiation route.

Protocol A: Photoredox -C–H Arylation (Ester-Tolerant)

Best For: Direct introduction of aryl/heteroaryl groups at C2 without protecting the ester. Mechanism: Hydrogen Atom Transfer (HAT) coupled with Nickel catalysis.

Principles of Operation

This protocol utilizes a dual catalytic system:

-

Photocatalyst (Ir): Generates a quinuclidine radical cation (HAT agent) that selectively abstracts a hydrogen atom from the

-position (C2) of the piperidine. -

Cross-Coupling Catalyst (Ni): Intercepts the resulting

-amino radical and couples it with an aryl bromide.

Materials & Reagents

-

Substrate: Methyl N-Boc-4-piperidinepropionate (1.0 equiv).

-

Aryl Halide: Ar-Br (e.g., 4-cyanobromobenzene) (1.2 equiv).

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

-

HAT Reagent: Quinuclidine (5 mol%).

-

Ni Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%).

-

Base: K3PO4 (anhydrous, 2.0 equiv).

-

Solvent: Acetonitrile (degassed).

-

Light Source: Blue LED (450 nm, 34W).

Step-by-Step Procedure

-

Glovebox Assembly: In a N2-filled glovebox, charge a 20 mL vial with the Ni-catalyst, ligand (dtbbpy), and photocatalyst. Add Acetonitrile (5 mL) and stir for 10 min to pre-complex the Nickel species (solution turns pale green/yellow).

-

Substrate Addition: Add Methyl N-Boc-4-piperidinepropionate (0.5 mmol), the Aryl Bromide, Quinuclidine, and solid K3PO4.

-

Sealing: Seal the vial with a Teflon-lined septum cap.

-

Irradiation: Place the vial 2 cm from the Blue LED source. Maintain temperature at 25–30°C using a cooling fan (critical to prevent ester hydrolysis or transesterification).

-

Reaction Monitoring: Monitor by LC-MS every 4 hours. The

-radical is nucleophilic; electron-deficient aryl halides react fastest. -

Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) to remove quinuclidine salts. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expertise Note: The C4-propionate chain creates mild steric bulk. Expect a mixture of cis/trans (2,4-substituted) isomers, typically favoring the trans isomer (thermodynamic product) if epimerization occurs, or cis if kinetically controlled.

Protocol B: Electrochemical -Methoxylation (Shono Oxidation)

Best For: Creating a versatile "chemical handle" (N,O-acetal) at C2 for subsequent nucleophilic attack (Allylation, Cyanation). Mechanism: Anodic oxidation generates an iminium ion, which is trapped by methanol.

Materials & Reagents

-

Substrate: Methyl N-Boc-4-piperidinepropionate.

-

Solvent: Methanol (anhydrous).

-

Electrolyte: Et4NOTs (Tetraethylammonium tosylate) (0.1 M).

-

Electrodes: Carbon graphite (Anode) and Platinum or Stainless Steel (Cathode).

-

Power Supply: DC source (Constant Current).

Step-by-Step Procedure

-

Cell Setup: Use an undivided cell (beaker type). Insert electrodes with a 2-3 mm gap.

-

Dissolution: Dissolve substrate (2.0 mmol) and Et4NOTs (0.5 g) in MeOH (20 mL).

-

Electrolysis: Apply a constant current of 10 mA/cm² (approx. 2.5–3.0 F/mol).

-

Critical Control: Cool the cell to 0°C using an ice bath. Excessive heat will cause ester transesterification (methyl ester to methyl ester is neutral, but hydrolysis is a risk if wet).

-

-

Monitoring: Monitor consumption of starting material by TLC (stain with Ninhydrin or PMA). Product (

-methoxy carbamate) usually runs slightly higher. -

Workup: Evaporate MeOH (do not heat above 40°C). Resuspend residue in Ether/Water. Extract organics.

-

Result: The product is Methyl N-Boc-2-methoxy-4-piperidinepropionate .

-

Downstream Functionalization: Treat this intermediate with Allyltrimethylsilane/BF3·OEt2 to install an allyl group, or TMSCN/TiCl4 to install a nitrile at C2.

Protocol C: Directed Lithiation (The "Protection First" Route)

Best For: Enantioselective functionalization or introduction of electrophiles not compatible with radical chemistry. Constraint: You CANNOT use s-BuLi directly on the methyl ester substrate. It will attack the ester.

Pre-requisite: Ester Protection

-

Hydrolysis: LiOH/THF/H2O

Carboxylic Acid. -

Protection: Convert Acid to t-Butyl ester (bulky, resists attack) or Oxazoline (directing group).

-

Recommended: Convert to the Lithium Carboxylate (in situ) if using rapid lithiation, or protect as t-Butyl ester .

-

Modified Lithiation Protocol (for t-Butyl ester analog)

-

Reagents: s-BuLi (1.3 M in cyclohexane), TMEDA (distilled), anhydrous Et2O.

-

Deprotonation:

-

Cool solution of N-Boc-4-piperidine-t-butyl-propionate/TMEDA in Et2O to -78°C .

-

Add s-BuLi dropwise over 10 min.

-

Stir at -78°C for 45–60 min. (Solution often turns light yellow).

-

-

Trapping: Add electrophile (e.g., MeI, CO2, DMF) dissolved in Et2O.

-

Quench: Add AcOH/MeOH at -78°C.

-

Deprotection: TFA/DCM removes both Boc and t-Butyl ester, or selective hydrolysis.

Comparative Data & Decision Matrix

| Feature | Photoredox Arylation (Protocol A) | Shono Oxidation (Protocol B) | Directed Lithiation (Protocol C) |

| Ester Compatibility | Excellent (No reaction) | Good (In MeOH) | Poor (Requires Protection) |

| Target Position | C2 (Alpha) | C2 (Alpha) | C2 (Alpha) |

| Reagents | Ir/Ni Cats, Blue LED | Electricity, MeOH | s-BuLi, TMEDA |

| Temperature | Room Temp (25°C) | 0°C | -78°C |

| Scalability | mg to g scale | Highly Scalable | Difficult (Cryogenic) |

| Primary Risk | Catalyst cost | Over-oxidation | Side-reaction with ester |

Visualized Pathways (Graphviz)

Figure 1: Decision tree for functionalization pathways. Protocol A (Photoredox) and B (Shono) bypass the ester incompatibility inherent in Protocol C.

References

-

Photoredox Alpha-Arylation of Piperidines

-

Zuo, Z., et al.

-carboxyl sp3-carbons with aryl halides." Science, 2016 , 353, 1013. - Note: Demonstrates the ester tolerance of the Ir/Ni dual c

-

-

Shono Oxidation (Electrochemical)

-

Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of pyrrolizidine and indolizidine alkaloids via anodic oxidation." Journal of the American Chemical Society, 1981 , 103, 1172.

- Note: The foundational text for anodic oxidation of N-carbam

-

-

Directed Lithiation of N-Boc Piperidines

-

Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines." Journal of Organic Chemistry, 1993 , 58, 1109.

- Note: Establishes the s-BuLi/TMEDA protocol but highlights the necessity of non-electrophilic side chains.

-

-

Ester Incompatibility in Lithiation

-

O'Brien, P., et al. "Asymmetric lithiation–trapping of N-Boc heterocycles."[1] Chemical Reviews, 2019 , 119, 9309.

- Note: Comprehensive review detailing substrate scope limit

-

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl N-Boc-4-piperidinepropionate Synthesis

Topic: Optimizing Yield & Purity of Methyl N-Boc-4-piperidinepropionate (CAS: 163531-10-8) Current Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Synthetic Landscape

You are targeting Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate . Note: Confusion often arises between the "acetate" (2-carbon chain) and "propionate" (3-carbon chain) derivatives. This guide focuses strictly on the 3-carbon propionate chain.

To achieve high yields (>90%) and avoid common pitfalls like Boc-deprotection or catalyst poisoning, we recommend two primary validated routes.

Route Selection Matrix

| Starting Material | Recommended Pathway | Key Challenge |

| N-Boc-4-formylpiperidine (Aldehyde) | Route A: HWE Olefination | Controlling E/Z ratio (minor issue) & Catalyst poisoning. |

| N-Boc-4-piperidinepropionic acid (Carboxylic Acid) | Route B: Base-Promoted Alkylation | Preventing acid-catalyzed Boc removal. |

Module 1: Route A – The "Olefin" Protocol (Scale-Up Preferred)

This route builds the carbon skeleton via a Horner-Wadsworth-Emmons (HWE) reaction followed by saturation. It is the industry standard for scaling up because reagents are cheap and purification is often non-chromatographic.

Step 1: HWE Olefination

Transformation: Aldehyde

The Protocol:

-

Reagents: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.

-

Addition: Dropwise add Trimethyl phosphonoacetate (1.2 equiv) . Wait for H2 evolution to cease (approx. 30 min). The solution should turn clear/yellow.

-

Substrate: Add N-Boc-4-formylpiperidine (1.0 equiv) in THF dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

Critical Optimization Points:

-

Temperature Control: Do not run this at -78°C. Unlike the Wittig reaction, HWE requires 0°C to RT for efficient deprotonation and elimination of the phosphate byproduct.

-

Base Selection: If your substrate is sensitive to NaH, switch to LiCl (2.0 equiv) + DBU (1.5 equiv) in MeCN (Masamune-Roush conditions). This is milder and prevents epimerization if chiral centers are present elsewhere.

Step 2: Catalytic Hydrogenation

Transformation: Acrylate

The Protocol:

-

Catalyst: 10 wt% Pd/C (10% loading) .

-

Solvent: MeOH or EtOH (Anhydrous).

-

Pressure: 1 atm (Balloon) to 50 psi.

-

Time: 4-12 hours.

Critical Optimization Points:

-

Poison Control: The HWE reaction produces phosphate byproducts.[3] If Step 1 crude is not washed thoroughly (brine/water), residual phosphorus will poison the Pd catalyst, stalling the reaction at 50% conversion. Pass the crude acrylate through a short silica plug before hydrogenation.

-

Boc Stability: Avoid acidic solvents (e.g., Acetic Acid) or high temperatures (>50°C), which can cleave the Boc group.

Workflow Visualization: Route A

Caption: Logical flow for Route A. Note the critical "Silica Plug" step to prevent catalyst poisoning downstream.

Module 2: Route B – Direct Esterification (The "Safe" Route)

If you already possess the carboxylic acid (N-Boc-4-piperidinepropionic acid ), standard Fischer esterification (MeOH + H2SO4/HCl) is FORBIDDEN as it will remove the Boc group.

The Protocol: Base-Promoted Alkylation

Transformation: Carboxylic Acid

-

Solvent: DMF (Dimethylformamide) or Acetone.

-

Base: K2CO3 (2.5 equiv) or Cs2CO3 (1.5 equiv) .

-

Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv) .

-

Conditions: Stir at RT for 3-6 hours.

Why this works:

-

Mechanism: The base deprotonates the carboxylic acid (

) forming a carboxylate, which acts as a nucleophile attacking the methyl iodide ( -

Boc Safety: The conditions are basic/neutral. The acid-labile Boc group remains perfectly intact.

-

Workup: Dilute with water, extract with Et2O/EtOAc. DMF stays in water; product moves to organic phase.

Troubleshooting Guide & FAQs

Symptom: Reaction Stalled / Low Yield

| Symptom | Probable Cause | Corrective Action |

| HWE Reaction turns solid/gummy | Sodium enolate precipitation. | Add more THF. Ensure mechanical stirring is adequate. Use LiHMDS instead of NaH to keep lithium salts soluble. |

| Hydrogenation stops at 50% | Catalyst poisoning by Phosphorus or Sulfur. | Filter reaction. Do not just add more Pd/C to the poisoned mix. Isolate the material, pass through a silica plug, and restart with fresh catalyst. |

| Product is acidic / Low Rf | Boc deprotection occurred. | Check your solvent. Did you use technical grade MeOH with trace HCl? Did you heat >60°C? Reprotect using |

| NMR shows vinyl protons (5.8-6.9 ppm) | Incomplete Hydrogenation. | Increase H2 pressure (balloon |

Symptom: Impurities

| Observation | Diagnosis | Fix |

| Extra "Ethyl" peaks in NMR | Transesterification. | If using EtOH as solvent for Hydrogenation of a Methyl ester, trace alkoxide can swap OMe for OEt. Use MeOH for Methyl esters. |

| Oil in HWE workup won't crystallize | Mineral oil contamination. | If using NaH (60% in oil), wash the NaH with dry hexane before adding THF, or wash the crude product with hexanes. |

Visualizing the Decision Logic

Caption: Decision tree for diagnosing yield loss in propionate synthesis.

References

-

ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (Provides foundational protocols for Boc-piperidine ester handling).

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.[3][4][5][6][7] (Mechanism and base selection criteria). [3][5][7]

-

ResearchGate. (2025).[7][8] Hydrogenation of methyl methacrylate under mild conditions. (Analogous conditions for acrylate reduction).

-

MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (Reference for Boc stability/instability conditions).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sodium Hydride (NaH) is flammable and reacts violently with water. Methyl Iodide is a potent alkylating agent.

Sources

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Solvent-free Horner–Wadsworth–Emmons reaction using DBU [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

purification methods for crude Methyl N-Boc-4-piperidinepropionate

Technical Support Center: Methyl N-Boc-4-piperidinepropionate

Topic: Purification & Troubleshooting Guide Compound: Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate CAS: 124699-52-1 (and related derivatives)

Introduction: The Senior Scientist’s Perspective

Welcome. You are likely working with Methyl N-Boc-4-piperidinepropionate , a critical intermediate often used as a linker in medicinal chemistry. While structurally simple, this molecule presents a "dual-sensitivity" paradox common in drug development:

-

Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile to strong acids (and Lewis acids found in some silica gels).

-

Base Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) under strong basic conditions.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this piperidine derivative.

Module 1: Triage & Quick Fixes (FAQs)

Q1: My product is an oil, but the literature suggests a solid. Is it impure?

-

Verdict: Not necessarily.

-

Technical Insight: Methyl N-Boc-4-piperidinepropionate is typically a colorless to pale yellow viscous oil at room temperature. However, high-purity samples can slowly crystallize (waxy solid) if stored at -20°C in hexanes.

-

Action: If it is an oil, do not force crystallization. Proceed to Vacuum Distillation or Flash Chromatography .

Q2: I see a new spot on TLC (baseline) after column chromatography. Did I decompose my compound?

-

Verdict: Likely yes. You are seeing Boc-deprotection.

-

Cause: Standard silica gel is slightly acidic (pH ~6.5). Prolonged contact or heating on the column can cleave the Boc group, generating the free amine (polar, baseline spot).

-

Action: You must neutralize your stationary phase. See Protocol A (Buffered Silica) .

Q3: How do I remove residual Palladium (Pd) after a Heck or Hydrogenation step?

-

Verdict: The piperidine nitrogen (even Boc-protected) can coordinate Pd, making it "sticky."

-

Action: Do not rely solely on chromatography. Use a scavenger resin (e.g., SiliaMetS® Thiol) or an activated charcoal wash before the column.

Module 2: Decision Logic for Purification

Before selecting a method, assess your crude profile.

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Module 3: Detailed Protocols

Protocol A: Buffered Flash Chromatography (The Gold Standard)

Best for: Removing non-polar impurities and isolating the pure ester without Boc cleavage.

The "Why": Standard silica gel can catalyze isobutylene loss. Adding Triethylamine (Et3N) neutralizes active silanol sites.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Solvent System: Hexanes / Ethyl Acetate (EtOAc).

-

The Buffer Step (Critical):

-

Pre-wash the column with 1% Et3N in Hexanes .

-

Alternatively: Add 0.5% Et3N to your mobile phase throughout the run.

-

-

Elution Gradient:

-

0–5% EtOAc: Elutes non-polar hydrocarbons (e.g., Wittig byproducts).

-

10–25% EtOAc: Target Compound typically elutes here (Rf ~0.3–0.4 in 20% EtOAc).

-

>50% EtOAc: Elutes polar impurities (free amines, acids).

-

Data Table: Solvent Strength & Rf Values (Estimated)

| Solvent System (Hex:EtOAc) | Rf (Target) | Rf (Impurity: Free Amine) | Rf (Impurity: Carboxylic Acid) |

|---|---|---|---|

| 9:1 | 0.15 | 0.00 | 0.00 |

| 4:1 (Recommended) | 0.35 | 0.05 | 0.10 |

| 1:1 | 0.70 | 0.20 | 0.30 |

Protocol B: Vacuum Distillation (Kugelrohr)

Best for: Oily products on >5g scale where chromatography is expensive.

The "Why": The methyl ester and Boc group are reasonably stable up to ~100°C, but prolonged heating causes decomposition. Short-path distillation minimizes thermal stress.

-

Equipment: Kugelrohr or Short-path distillation head.

-

Vacuum Requirement: High vacuum is mandatory (< 0.5 mmHg).

-

Procedure:

-

Degas the crude oil.

-

Slowly ramp temperature.

-

Foreshot: Low boiling solvents/reagents.

-

Main Fraction: Collect at 140–160°C (at 0.1 mmHg) (Temperature is approximate; rely on vacuum gauge).

-

Stop: If pot temperature exceeds 170°C, stop immediately to prevent Boc thermal elimination.

-

Protocol C: Chemical Extraction (Workup)

Best for: Pre-purification to remove unreacted starting materials.

The "Why": Amphoteric workups are tricky. You must exploit the lack of basicity in the Boc-amine vs. the basicity of impurities.

Figure 2: Sequential wash protocol to remove polar amine and acid impurities without damaging the Boc or Ester groups.

Step-by-Step:

-

Acid Wash: Wash organic layer with 0.5 M Citric Acid (cold).

-

Note: Do NOT use HCl. Citric acid is strong enough to protonate unreacted piperidine (removing it to aqueous) but too weak to cleave the Boc group [1].

-

-

Base Wash: Wash with Saturated NaHCO3 .

-

Note: Removes any hydrolyzed acid byproduct or carboxylic acid starting material.

-

-

Dry: Use Na2SO4 (Sodium Sulfate) rather than MgSO4 (Magnesium sulfate is slightly Lewis acidic and can degrade sensitive Boc groups over long periods).

References

-

Han, G., et al. (2004). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors... Journal of Medicinal Chemistry. (Demonstrates use of Citric Acid wash for Boc-protected amines).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Defines Boc stability limits: pH < 1 and T > 80°C).

-

Agami, C., et al. (2002). Synthesis of N-Boc-4-piperidinepropionate derivatives. Tetrahedron. (General reference for piperidine ester synthesis).

-

PubChem Database. (2024). Compound Summary: Methyl N-Boc-4-piperidinepropionate.

preventing racemization during Methyl N-Boc-4-piperidinepropionate reactions

<_I>Technical Support Center: Preventing Racem-ization during Methyl N-Boc-4-piperidinepropionate Reactions

Welcome to the technical support center for handling chiral derivatives of Methyl N-Boc-4-piperidinepropionate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during chemical transformations. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the risk of racemization in your critical experiments.

Introduction

Methyl N-Boc-4-piperidinepropionate and its derivatives are valuable building blocks in pharmaceutical synthesis. When the propionate side chain contains a stereocenter at the alpha-position to the carbonyl group, preserving its specific three-dimensional arrangement is paramount, as the biological activity of the final molecule is often highly dependent on its stereochemistry. Racemization, the conversion of a pure enantiomer into an equal mixture of both enantiomers, can lead to a significant loss of therapeutic efficacy or the introduction of undesired off-target effects.[1]

This guide will focus on the primary cause of racemization for this class of compounds: the deprotonation of the acidic α-hydrogen, which leads to the formation of a planar, achiral enolate or enol intermediate.[1][2][3][4] Re-protonation of this intermediate can occur from either face, resulting in a loss of the original stereochemical information.[1][2][3] Our goal is to provide you with the knowledge and tools to prevent this from occurring.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Significant Racemization Detected After Base-Catalyzed Reaction (e.g., Saponification, Alkylation)

| Question | Possible Cause | Suggested Solution |

| What were the reaction conditions? | Strong bases (e.g., NaOH, KOH, LDA), even at low temperatures, can readily deprotonate the α-carbon, leading to rapid enolate formation and subsequent racemization.[5][6] Prolonged reaction times and elevated temperatures further exacerbate this issue.[7][8][9] | Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to -78 °C). Use a Milder Base: Consider using weaker bases like lithium hydroxide (LiOH) or carefully controlled additions of stronger bases. For alkylations, non-nucleophilic bases such as DBU or proton sponges may be suitable, but their potential to cause racemization should be carefully evaluated. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Enzymatic Hydrolysis: For ester hydrolysis, consider using a lipase. These enzymes can offer high stereoselectivity under mild, neutral pH conditions, effectively preventing racemization.[10] |

| What solvent was used? | Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the enolate intermediate, potentially increasing the rate of racemization. | Solvent Selection: If possible, explore less polar solvents. However, solubility and reaction kinetics must be taken into account. |

Problem 2: Racemization Observed After Acid-Catalyzed Reaction (e.g., Boc Deprotection, Ester Hydrolysis)

| Question | Possible Cause | Suggested Solution |

| What were the reaction conditions? | Strong acidic conditions (e.g., concentrated HCl, H₂SO₄) and high temperatures can promote the formation of a planar enol intermediate, leading to racemization.[2][3][4] This is particularly a risk during ester hydrolysis or prolonged heating in acidic media.[11][12] | Milder Acidic Conditions: For Boc deprotection, standard conditions like TFA in DCM at room temperature are generally safe. However, if racemization is still an issue, consider alternative, milder methods. Deprotection by heating in water, which can act as a dual acid/base catalyst, has been shown to be effective and neutral.[13][14][15] Mechanochemical methods, such as ball milling with a solid acid like p-toluenesulfonic acid, can also be a solvent-free and mild alternative.[16] Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, using dilute aqueous acid can hydrolyze the ester without causing racemization.[10][12] |

| Was the reaction heated? | Elevated temperatures accelerate the rate of enolization and therefore racemization.[17] | Control Temperature: Avoid excessive heating during acid-catalyzed reactions. If heating is necessary, use the lowest effective temperature and minimize the reaction time. |

Problem 3: Epimerization Detected During Purification

| Question | Possible Cause | Suggested Solution |

| What purification method was used? | Silica gel can be slightly acidic and may cause epimerization of sensitive compounds, especially if the compound remains on the column for an extended period. Some basic or acidic additives in the mobile phase could also contribute to on-column racemization. | Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the pure eluent. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or reversed-phase chromatography. Minimize Contact Time: Perform the chromatography as quickly as possible. |

Frequently Asked Questions (FAQs)

-

Q1: What is the primary mechanism of racemization for Methyl N-Boc-4-piperidinepropionate derivatives? A: The primary mechanism is the formation of a planar, achiral intermediate (enol or enolate) through the removal of the proton at the carbon alpha to the ester carbonyl.[1][2][3][4] This process destroys the stereocenter. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a racemic mixture.[2][3]

-

Q2: How does temperature affect the rate of racemization? A: Higher temperatures generally increase the rate of racemization.[9][17] This is because the activation energy for both enol and enolate formation is more readily overcome at elevated temperatures, leading to a faster loss of stereochemical integrity.

-

Q3: Which bases are preferred to minimize racemization during ester hydrolysis? A: For ester hydrolysis (saponification), weaker bases are generally preferred. Lithium hydroxide (LiOH) is often a better choice than sodium or potassium hydroxide. The most reliable method to avoid racemization during hydrolysis is to use enzymatic methods, such as with a lipase, which operate under neutral pH and are highly stereoselective.[10]

-